![molecular formula C13H15F3N2O2 B2851411 Tert-butyl 5-(trifluoromethyl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 2379918-60-0](/img/structure/B2851411.png)
Tert-butyl 5-(trifluoromethyl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tert-butyl 5-(trifluoromethyl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate” is a chemical compound. It likely contains a pyrrolopyridine core, which is a common structure in many pharmaceutical compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethylpyridine (TFMP) derivatives, which this compound is, are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Wissenschaftliche Forschungsanwendungen
Synthesis of Agrochemicals
The trifluoromethyl group in this compound plays a crucial role in the synthesis of agrochemicals. It’s used to create intermediates that lead to the development of products protecting crops from pests . The unique combination of the pyridine moiety and the fluorine atom’s physicochemical properties contributes to the biological activity of these derivatives.
Pharmaceutical Drug Development
This compound is a key intermediate in the synthesis of various pharmaceutical drugs. The trifluoromethyl group is a common pharmacophore in FDA-approved drugs, contributing to their efficacy in treating diseases . Its presence in drug molecules can significantly affect pharmaceutical growth due to its unique properties.
Veterinary Medicine
Similar to its use in human pharmaceuticals, the compound is also utilized in the development of veterinary medicines. The trifluoromethyl group-containing compounds have been approved for use in animal health, showcasing the versatility of this chemical moiety .
Organic Synthesis Research
Researchers use this compound as a building block in organic synthesis. Its protected Boc group allows for selective reactions, making it a valuable tool for constructing complex organic molecules .
Material Science
The compound’s unique structure and properties make it suitable for creating materials with specific characteristics. Its application in material science is an emerging field, with potential uses in creating novel materials for various industries .
Catalysis
In catalysis, the compound can be used to develop new catalytic systems. The trifluoromethyl group can influence the reactivity and selectivity of catalysts, leading to more efficient chemical processes .
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling reactions , it may be involved in pathways related to carbon-carbon bond formation.
Eigenschaften
IUPAC Name |
tert-butyl 5-(trifluoromethyl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c1-12(2,3)20-11(19)18-5-4-8-6-9(13(14,15)16)7-17-10(8)18/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAYPTVTUSOZGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1N=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

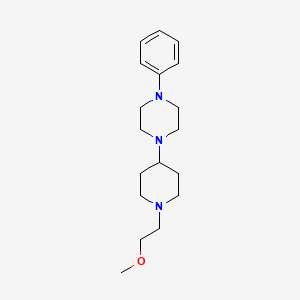

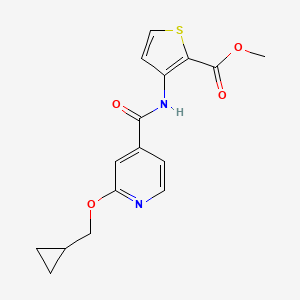
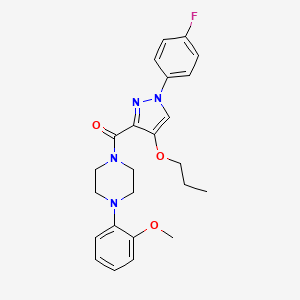
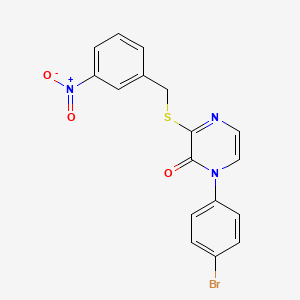

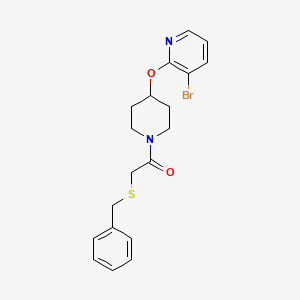
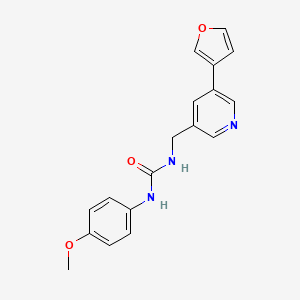
![N-(1-cyanocyclohexyl)-2-[[5-pyridin-3-yl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2851341.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2851343.png)
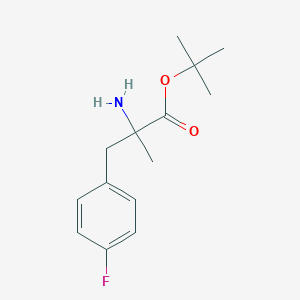
![4-(5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2851347.png)

